N-(4-acetamidophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
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Description
N-(4-acetamidophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
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Biological Activity
N-(4-acetamidophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, drawing from various research studies.
Chemical Structure and Synthesis
The compound features a benzothiazine core, which is known for its diverse biological activities. The synthesis typically involves the reaction of 4-acetamidophenyl derivatives with 3-oxo-3,4-dihydrobenzothiazine intermediates. The structural formula can be represented as:
This structure includes an acetamide group that enhances its solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. A study highlighted the synthesis of several heterocyclic compounds derived from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid, demonstrating their effectiveness against various bacterial strains. The compounds showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .
Anticancer Properties
The anticancer activity of benzothiazine derivatives has been documented in several studies. For instance, compounds similar to this compound have demonstrated inhibitory effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected include modulation of apoptotic markers and cell proliferation signals .
Anti-inflammatory Effects
Inflammation-related diseases are another area where benzothiazine derivatives show promise. The compound has been investigated for its ability to reduce inflammatory markers in vitro. Studies have shown that it can inhibit the release of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory conditions .
Study 1: Antimicrobial Activity Assessment
A comprehensive study evaluated the antimicrobial efficacy of various benzothiazine derivatives, including this compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against several pathogens:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
This data underscores the potential use of these compounds in developing new antimicrobial agents .
Study 2: Anticancer Mechanism Exploration
In another investigation focusing on anticancer properties, this compound was tested against human breast cancer cells (MCF7). The study found that treatment with this compound led to a significant reduction in cell viability and induced apoptosis as evidenced by increased caspase activity:
Treatment Concentration (µM) | Cell Viability (%) | Caspase Activity (fold increase) |
---|---|---|
0 | 100 | 1 |
10 | 70 | 2 |
50 | 30 | 5 |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer therapeutics .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-11(22)19-12-6-8-13(9-7-12)20-17(23)10-16-18(24)21-14-4-2-3-5-15(14)25-16/h2-9,16H,10H2,1H3,(H,19,22)(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBURUGEJYPHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.